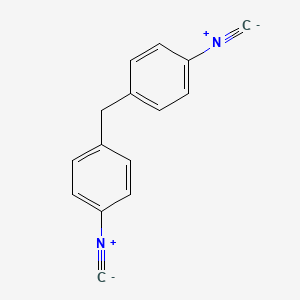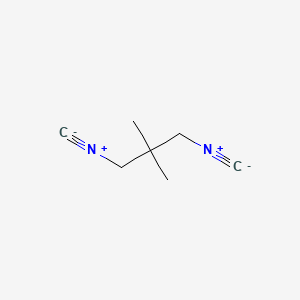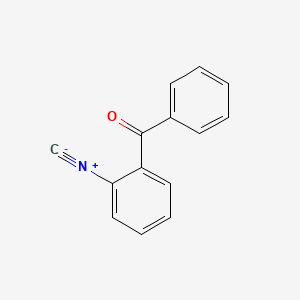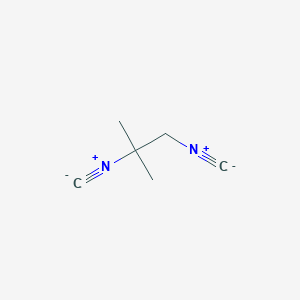
1,2-Diisocyano-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diisocyano-2-methylpropane is an organic compound characterized by the presence of two isocyanide groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diisocyano-2-methylpropane can be synthesized through a multi-step process starting from pentaerythritol tetrabromide. The synthesis involves the following steps:
Nucleophilic substitution: Pentaerythritol tetrabromide is reacted with sodium azide to form 1,3-diazido-2,2-bis(azidomethyl)propane.
Reduction: The tetraazide is reduced using hydrogen and palladium-on-charcoal to yield 2,2-bis(aminomethyl)propane-1,3-diamine.
Formylation: The tetraamine is refluxed with excess ethyl formate to produce N,N’-(2,2-bis(formamidomethyl)propane-1,3-diyl)diformamide.
Dehydration: The tetraformamide undergoes Ugi dehydration to form this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diisocyano-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions.
Multicomponent Reactions: It can be involved in Ugi and Passerini multicomponent reactions, forming complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, hydrogen, and palladium-on-charcoal are commonly used in the synthesis process.
Solvents: Organic solvents such as ethyl formate are used during formylation.
Major Products Formed
Multicomponent Reaction Products: The compound can form complex structures such as dendrimers and metal-organic frameworks (MOFs) through multicomponent reactions.
Aplicaciones Científicas De Investigación
1,2-Diisocyano-2-methylpropane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the formation of MOFs and COFs, which have applications in gas storage, catalysis, and drug delivery.
Medicinal Chemistry: Its unique structure allows for the exploration of new drug candidates through multicomponent reactions.
Mecanismo De Acción
The mechanism of action of 1,2-diisocyano-2-methylpropane involves its isocyanide groups, which can act as nucleophiles or electrophiles in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the isocyanide groups, allowing it to participate in diverse chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diisocyano-2,2-bis(isocyanomethyl)propane: This compound has a similar structure but with an additional isocyanide group, leading to different reactivity and applications.
1,2-Diisocyano-4,5-dimethylbenzene: Another isocyanide compound with different substitution patterns, affecting its chemical behavior.
Uniqueness
1,2-Diisocyano-2-methylpropane is unique due to its symmetrical structure and the presence of two isocyanide groups, which provide high reactivity and versatility in chemical synthesis. Its ability to participate in multicomponent reactions makes it a valuable compound in organic and materials chemistry .
Propiedades
IUPAC Name |
1,2-diisocyano-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-6(2,8-4)5-7-3/h5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRAXXYEZVFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]#[C-])[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B7890028.png)
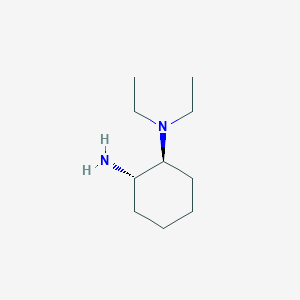
![(1R,2S,5R)-2-(isocyanomethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B7890045.png)
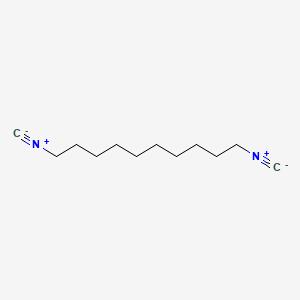
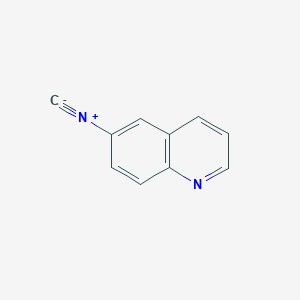
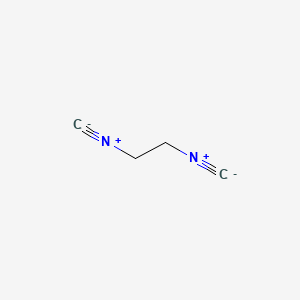
![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide](/img/structure/B7890075.png)
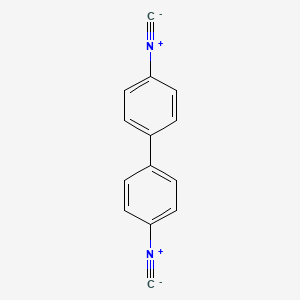
![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)
